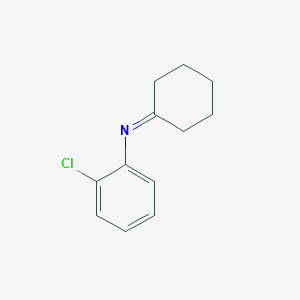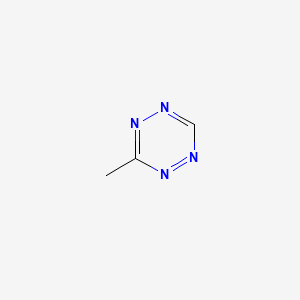
3-Methyl-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,4,5-tetrazine is a heterocyclic compound containing four nitrogen atoms in a six-membered ring. This compound is part of the tetrazine family, known for their unique chemical properties and applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4,5-tetrazine typically involves the cyclization of nitriles with hydrazine. One common method is the Pinner reaction, where nitriles react with hydrazine under acidic conditions to form the tetrazine ring . Another approach involves the oxidation of dihydro derivatives using oxidizing agents such as hydrogen peroxide, ferric chloride, or bromine .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis and solid-phase synthesis. These methods offer high yields and efficiency, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex tetrazine derivatives.
Reduction: Reduction reactions can convert tetrazine to dihydrotetrazine derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the tetrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric chloride, bromine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products: The major products formed from these reactions include multi-substituted pyridazines, dihydrotetrazines, and various functionalized tetrazine derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2,4,5-tetrazine involves its ability to participate in cycloaddition reactions. The compound acts as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates the cycloaddition process . The molecular targets and pathways involved in its biological applications include cellular labeling and imaging, where the tetrazine reacts with strained alkenes or alkynes to form covalent bonds with target biomolecules .
Comparación Con Compuestos Similares
1,2,4-Triazine: Less electron-deficient and less reactive compared to tetrazines.
1,3,5-Triazine: Known for its stability and use in various industrial applications.
Tetrazole: Contains a five-membered ring with four nitrogen atoms, used in pharmaceuticals and explosives.
Uniqueness of 3-Methyl-1,2,4,5-tetrazine: this compound stands out due to its high reactivity in cycloaddition reactions and its versatility in various scientific applications. Its unique electronic properties make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
67131-36-6 |
|---|---|
Fórmula molecular |
C3H4N4 |
Peso molecular |
96.09 g/mol |
Nombre IUPAC |
3-methyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C3H4N4/c1-3-6-4-2-5-7-3/h2H,1H3 |
Clave InChI |
WOOLHAYYIPLSKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=CN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



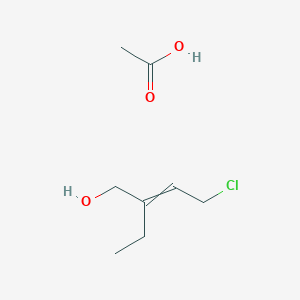
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

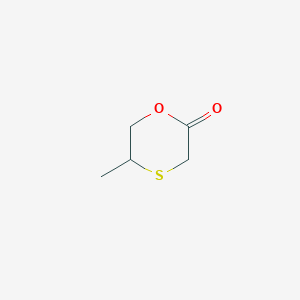


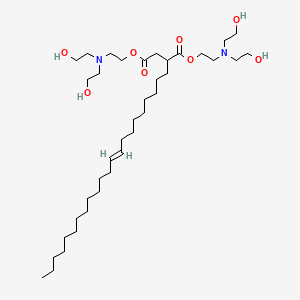
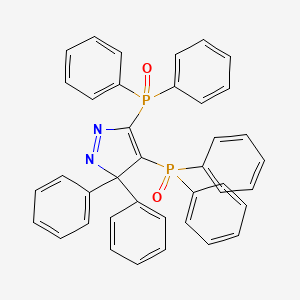
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
